molecular formula C24H17BrN2O4 B15027307 6-amino-8-{4-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{4-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B15027307
M. Wt: 477.3 g/mol
InChI Key: OOBGGOZFEFIEPV-UHFFFAOYSA-N
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Description

6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-8-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE stands out due to its unique chromene structure combined with a bromophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H17BrN2O4

Molecular Weight

477.3 g/mol

IUPAC Name

6-amino-8-[4-[(4-bromophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17BrN2O4/c25-16-5-1-14(2-6-16)12-28-17-7-3-15(4-8-17)23-18-9-21-22(30-13-29-21)10-20(18)31-24(27)19(23)11-26/h1-10,23H,12-13,27H2

InChI Key

OOBGGOZFEFIEPV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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